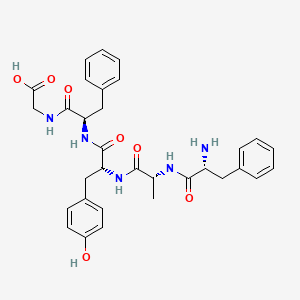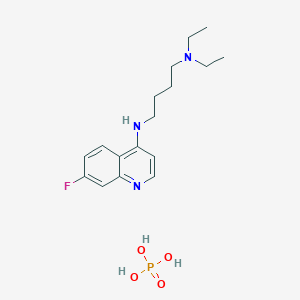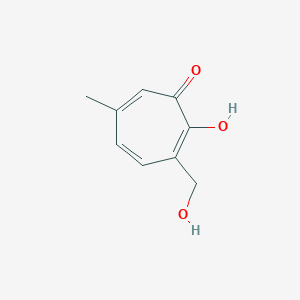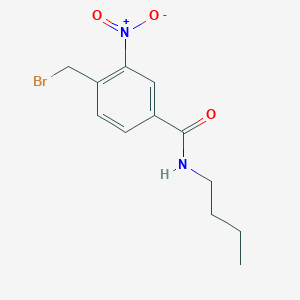![molecular formula C24H40N6O2 B12599590 3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] CAS No. 648441-09-2](/img/structure/B12599590.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features two oxadiazole rings connected by a dodecane chain, with pyrrolidine groups attached to the oxadiazole rings. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] typically involves the following steps:
Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of Pyrrolidine Groups: The pyrrolidine groups can be introduced through nucleophilic substitution reactions, where pyrrolidine reacts with a suitable leaving group on the oxadiazole ring.
Linking with Dodecane Chain: The dodecane chain can be introduced through a coupling reaction, such as a condensation reaction, where the oxadiazole rings are linked to the dodecane chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole rings, potentially leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxadiazole rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine groups.
Reduction: Amines derived from the oxadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Due to its unique structure, it can be used in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the field of antimicrobial or anticancer agents.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents, particularly for imaging techniques such as fluorescence microscopy.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability or mechanical strength.
Mécanisme D'action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole rings and pyrrolidine groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound features benzimidazole rings instead of oxadiazole rings.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar structure but with benzimidazolium groups.
Uniqueness
The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] lies in its combination of oxadiazole rings, pyrrolidine groups, and a dodecane linker. This specific arrangement imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
648441-09-2 |
|---|---|
Formule moléculaire |
C24H40N6O2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
5-pyrrolidin-1-yl-3-[12-(5-pyrrolidin-1-yl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H40N6O2/c1(3-5-7-9-15-21-25-23(31-27-21)29-17-11-12-18-29)2-4-6-8-10-16-22-26-24(32-28-22)30-19-13-14-20-30/h1-20H2 |
Clé InChI |
GTHUGYATMRIVSA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)


![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)




![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

